molecular formula C9H9N3O2 B1351525 4-(Ethylamino)-3-nitrobenzonitrile CAS No. 90349-18-1

4-(Ethylamino)-3-nitrobenzonitrile

Cat. No. B1351525
CAS RN: 90349-18-1
M. Wt: 191.19 g/mol
InChI Key: QIOBDXXEMGRNQX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Crystal Structure and Molecular Packing

Research has demonstrated that derivatives of 4-(Ethylamino)-3-nitrobenzonitrile, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile, exhibit unique crystal structures and molecular packing patterns. These compounds form intramolecular and intermolecular hydrogen bonds, resulting in one-dimensional chains and two-dimensional networks, respectively. Such molecular arrangements are pivotal in understanding the solid-state properties and potential applications in materials science (Payne et al., 2010).

Catalytic Hydrogenation

The compound has been used in studies exploring the hydrogenation of nitrobenzonitriles using Raney nickel catalysts. The research indicates that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to the formation of primary amines. This finding is crucial for the synthesis of various amines and related compounds in organic chemistry (Koprivova & Červený, 2008).

Thermophysical Properties

A study on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including the 4-(Ethylamino)-3-nitrobenzonitrile isomer, has provided valuable data on their thermophysical behavior. This information is essential for the development of processes and materials that require precise thermal management (Jiménez et al., 2002).

Solubility in Binary Solvent Mixtures

The solubility of 4-nitrobenzonitrile in various binary solvent mixtures has been experimentally determined, offering insights into its solvation mechanisms and interactions. Such studies are critical for optimizing conditions in chemical reactions and processes involving this compound (Wanxin et al., 2018).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.


I hope this general information is helpful. If you have a different chemical compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(ethylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOBDXXEMGRNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389458
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-3-nitrobenzonitrile

CAS RN

90349-18-1
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30 mmol) in THF (15 mL, anhyd) was added a solution of ethylamine (2.0 M, 23 mL, 46 mmol) in THF. After stirring 16 h, precipitated solids were collected by filtration, triturated with a mixture of THF-hexanes (1:1, 50 mL), filtered again and dried under vacuum to give 4-ethylamino-3-nitrobenzonitrile (4.7 g, 82%) as a yellow solid. 1H-NMR (CDCl3): δ 8.51 (1H, d), 8.34 (1H, br s), 7.62 (1H, dd), 6.93 (1H, d), 3.44 (2H, m), 1.42 (3H, t).
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5 g
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23 mL
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Synthesis routes and methods II

Procedure details

4′-Cyano-N-ethyl-p-toluenesulfonanilide (6.95 g (23.1 mmol) was dissolved in concentrated sulfuric acid (20.0 ml) under cooling with ice. To this, 97% fuming nitric acid (1.00 ml (23.4 mmol)) was added dropwise and the mixture was stirred for 30 minutes under cooling with ice. The resulting mixture was poured into ice-water, followed by extraction with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:3) as eluent, to give 1.25 g (28%) of 4-cyano-N-ethyl-2-nitroaniline as yellow crystals.
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4′-Cyano-N-ethyl-p-toluenesulfonanilide
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20 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
A series of small diamidines with thiophene and modified N‐alkylbenzimidazole σ‐hole module represent specific binding to single G⋅C base pair (bp) DNA sequence. The variation of …

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